Sodium;2-diphenylphosphanylethanesulfonic acid;hydride

Description

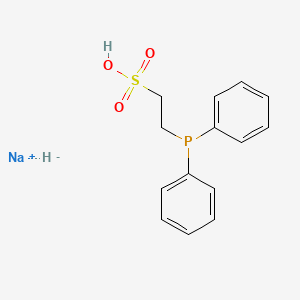

Sodium 2-diphenylphosphanylethanesulfonic acid hydride is a specialized organometallic compound combining a sulfonic acid group, a diphenylphosphanyl substituent, and a hydride moiety. The sodium cation likely serves as a counterion for the sulfonate group (-SO₃⁻), while the hydride (H⁻) may either be part of a coordinated metal complex or act as a reducing agent in reactions. This compound is hypothesized to function as a ligand in catalytic systems or as a reductant in organic synthesis, leveraging the electron-rich diphenylphosphanyl group for metal coordination and the hydride for transfer reactions.

Properties

Molecular Formula |

C14H16NaO3PS |

|---|---|

Molecular Weight |

318.31 g/mol |

IUPAC Name |

sodium;2-diphenylphosphanylethanesulfonic acid;hydride |

InChI |

InChI=1S/C14H15O3PS.Na.H/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10H,11-12H2,(H,15,16,17);;/q;+1;-1 |

InChI Key |

ZPLCPJJVPMBSER-UHFFFAOYSA-N |

Canonical SMILES |

[H-].C1=CC=C(C=C1)P(CCS(=O)(=O)O)C2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-diphenylphosphanylethanesulfonic acid;hydride typically involves the reaction of 2-diphenylphosphanylethanesulfonic acid with a suitable sodium hydride source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the hydride ion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and rigorous control of reaction parameters such as temperature, pressure, and solvent purity are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-diphenylphosphanylethanesulfonic acid;hydride undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The hydride ion acts as a reducing agent, capable of reducing carbonyl compounds to alcohols.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in reduction reactions.

Substitution: Reagents such as alkyl halides and tosylates are used in substitution reactions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Alcohols from carbonyl compounds.

Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

Sodium;2-diphenylphosphanylethanesulfonic acid;hydride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: Employed in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Sodium;2-diphenylphosphanylethanesulfonic acid;hydride exerts its effects involves the interaction of its functional groups with target molecules. The hydride ion acts as a nucleophile, attacking electrophilic centers in substrates, while the phosphine group can coordinate with metal ions, facilitating catalytic processes. The sulfonic acid group enhances the solubility and reactivity of the compound in aqueous environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness arises from its trifunctional design. Below is a detailed comparison with structurally or functionally related compounds:

Sodium 2-(Diphenylphosphoryl)ethanesulfonate

- Structure : Features a phosphoryl group (P=O) instead of a phosphanyl (P–H) group.

- Reactivity : The phosphoryl group is less nucleophilic, reducing its utility in metal coordination compared to the phosphanyl group.

- Applications : Primarily used in ligand design for aqueous-phase catalysis, such as hydroformylation.

- Key Difference : The absence of a hydride limits its role in reduction reactions.

Sodium Borohydride (NaBH₄)

- Structure : A borate complex with four hydride ligands.

- Reactivity : A strong reducing agent for ketones, aldehydes, and esters. In , NaBH₄ selectively reduces ketones to 16β-hydroxy bile acids via stereoselective hydride transfer.

- Key Difference : Unlike the target compound, NaBH₄ lacks a sulfonate group or phosphanyl ligand, limiting its use in aqueous-phase catalysis.

Sodium 2-(N-Morpholino)ethanesulfonate (MES)

- Structure: Contains a morpholino group instead of a phosphanyl substituent.

- Key Difference : The absence of both hydride and phosphanyl groups restricts its utility to pH stabilization rather than catalysis.

Sodium Hydride (NaH)

- Structure : A standalone ionic compound (Na⁺H⁻).

- Reactivity : A strong base used for deprotonation, but its insolubility in organic solvents limits catalytic applications. highlights its role in synthesizing phosphonate esters via alkoxide intermediates.

- Key Difference : NaH lacks the sulfonate and phosphanyl moieties, preventing its use as a ligand.

Data Table: Comparative Analysis

| Property/Compound | Sodium 2-Diphenylphosphanylethanesulfonic Acid Hydride | Sodium Borohydride | Sodium MES | Sodium 2-(Diphenylphosphoryl)ethanesulfonate |

|---|---|---|---|---|

| Hydride Presence | Yes (H⁻) | Yes (BH₄⁻) | No | No |

| Phosphorus Group | Diphenylphosphanyl (P–Ph₂) | None | None | Diphenylphosphoryl (P=O) |

| Primary Function | Reduction, Catalysis | Reduction | Buffering | Ligand in Catalysis |

| Solubility in Water | Moderate | Low | High | Moderate |

| pKa of Sulfonate Group | ~1.5–2.5 | N/A | ~6.1 | ~1.5–2.5 |

| Key Applications | Stereoselective reductions, Metal coordination | Ketone reduction | Biological buffers | Hydroformylation |

Research Findings and Mechanistic Insights

- Hydride Transfer : demonstrates that steric and electronic factors dictate hydride delivery. For example, sodium borohydride favors β-face hydride transfer in bile acid ketones, while sodium metal induces α-face protonation. The target compound’s hydride may exhibit similar stereochemical control.

- Ligand Utility : The diphenylphosphanyl group enhances metal-ligand interactions in catalysis, as seen in , where phosphonate ligands facilitate nucleophilic substitutions.

- Safety : Sodium hydride () is highly reactive with water, suggesting the target compound requires careful handling to avoid explosive H₂ generation.

Biological Activity

Sodium;2-diphenylphosphanylethanesulfonic acid;hydride (often referred to as sodium diphenylphosphanylethanesulfonate or simply as a phosphine sulfonic acid derivative) is a compound of significant interest in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

Sodium diphenylphosphanylethanesulfonic acid;hydride is characterized by its unique structure, which includes a sulfonic acid group and a phosphine moiety. The presence of these functional groups contributes to its solubility in water and its reactivity in various chemical processes. The general formula can be represented as:

The biological activity of sodium diphenylphosphanylethanesulfonic acid;hydride primarily stems from its ability to act as a ligand in coordination chemistry. Its phosphine component can coordinate with metal ions, forming complexes that exhibit catalytic properties in various reactions, including hydrogenation and C–H activation.

2. Antimicrobial Activity

Research has indicated that phosphine derivatives exhibit antimicrobial properties. For instance, studies have shown that certain phosphine sulfonates can inhibit the growth of bacteria by disrupting their cellular processes or by acting on specific enzymatic pathways . The sulfonic acid group enhances the solubility of the compound in aqueous solutions, making it more effective against microbial targets.

3. Neurotoxic Effects

Interestingly, some studies have suggested that compounds with similar structures can function as neurotoxins by inhibiting sodium ion channels, thus blocking action potentials in nerve cells . While specific data on sodium diphenylphosphanylethanesulfonic acid;hydride is limited, the potential for neurotoxic effects warrants further investigation.

Synthesis

The synthesis of sodium diphenylphosphanylethanesulfonic acid;hydride typically involves the reaction of diphenylphosphine with sulfonic acid derivatives. The following steps outline a general synthetic route:

-

Formation of Diphenylphosphinic Acid:

- React diphenylphosphine with an appropriate sulfonyl chloride to form diphenylphosphinic acid.

-

Neutralization:

- Neutralize the resulting phosphinic acid with sodium hydroxide to form the sodium salt.

-

Hydride Generation:

- Introduce hydride sources such as lithium aluminum hydride (LiAlH4) to reduce any remaining oxidized species.

Case Study 1: Catalytic Applications

A study demonstrated the use of sodium diphenylphosphanylethanesulfonic acid;hydride as a catalyst in the hydroformylation of alkenes. The compound was shown to enhance reaction rates significantly compared to traditional catalysts due to its unique ligand properties and ability to stabilize reactive intermediates .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents, sodium diphenylphosphanylethanesulfonic acid;hydride exhibited notable activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic enzymes .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.